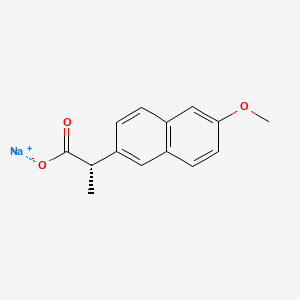

Naproxen-Natrium

Übersicht

Beschreibung

Naproxen Sodium is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and fever. It is particularly effective in managing conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, tendinitis, bursitis, acute gout, and primary dysmenorrhea . Naproxen Sodium works by inhibiting the production of prostaglandins, which are mediators of inflammation and pain .

Wissenschaftliche Forschungsanwendungen

Naproxen-Natrium hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in der Untersuchung der Synthese und Reaktionen von NSAR verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Entzündungswege.

Medizin: Weit verbreitet in der klinischen Forschung zur Schmerzbehandlung und antiinflammatorischen Behandlungen.

Industrie: Eingesetzt in der Formulierung verschiedener pharmazeutischer Produkte

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Cyclooxygenase (COX)-Enzyme, insbesondere COX-1 und COX-2, hemmt. Diese Enzyme sind für die Umwandlung von Arachidonsäure in Prostaglandine verantwortlich, die Entzündungs- und Schmerzvermittler sind. Durch die Blockierung von COX-Enzymen reduziert this compound die Produktion von Prostaglandinen und lindert so Schmerzen und Entzündungen .

Ähnliche Verbindungen:

Ibuprofen: Ein weiteres NSAR mit ähnlichen entzündungshemmenden und schmerzlindernden Eigenschaften.

Mefenaminsäure: Wird zur Schmerzlinderung eingesetzt und hat einen ähnlichen Wirkmechanismus.

Paracetamol: Obwohl es kein NSAR ist, wird es oft mit seinen schmerzlindernden Wirkungen verglichen

Einzigartigkeit von this compound:

Längere Halbwertszeit: this compound hat eine längere Halbwertszeit im Vergleich zu Ibuprofen, wodurch eine weniger häufige Dosierung ermöglicht wird.

Schnelle Resorption: Die Natriumsalzform wird schneller resorbiert als die Basenform, was eine schnellere Linderung bietet.

Geringeres gastrointestinales Risiko: Im Vergleich zu einigen anderen NSAR hat this compound ein relativ geringeres Risiko für gastrointestinale Nebenwirkungen.

This compound zeichnet sich durch seine Balance aus Wirksamkeit, Sicherheit und Komfort aus, was es für viele Patienten und Gesundheitsdienstleister zu einer bevorzugten Wahl macht.

Wirkmechanismus

Target of Action

Naproxen sodium, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, chemicals that are produced at sites of injury or damage and cause pain and inflammation .

Mode of Action

Naproxen sodium interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by naproxen sodium is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, naproxen sodium reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Pharmacokinetics

Naproxen sodium is rapidly and completely absorbed from the gastrointestinal tract, with an in vivo bioavailability of 95% . The elimination half-life of naproxen ranges from 12 to 17 hours . Steady-state levels of naproxen are reached in 4 to 5 days, and the degree of naproxen accumulation is consistent with this half-life .

Result of Action

The molecular and cellular effects of naproxen sodium’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, naproxen sodium decreases the redness, heat, swelling, and pain that are characteristic of inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of naproxen sodium. For example, naproxen sodium has been detected in all types of water, including drinking water and groundwater . Although the concentrations observed are low, long-term exposure to naproxen sodium can have a negative effect on non-target organisms, especially when naproxen sodium is mixed with other drugs . Furthermore, naproxen sodium can be expected to be slowly degraded in the environment .

Biochemische Analyse

Biochemical Properties

Naproxen Sodium works by inhibiting cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins . It exhibits a higher affinity for COX-2, which is predominantly involved in inflammation . By suppressing the activity of this enzyme, Naproxen Sodium reduces the formation of prostaglandins, thereby decreasing inflammation and pain .

Cellular Effects

Naproxen Sodium can cause sodium retention in the kidneys, which can result in increased blood pressure . It also has the potential to cause gastrointestinal toxicity, nephrotoxicity, and jaundice . These effects are believed to be associated with hepatitic injury caused by the drug .

Molecular Mechanism

Naproxen Sodium works by reversibly inhibiting both the COX-1 and COX-2 enzymes as a non-selective coxib . As an NSAID, Naproxen Sodium appears to exert its anti-inflammatory action by reducing the production of inflammatory mediators called prostaglandins .

Temporal Effects in Laboratory Settings

It is known that Naproxen Sodium is a minor substrate of CYP1A2 and CYP2C9 and is extensively metabolized in the liver to 6-O-desmethylnaproxen .

Dosage Effects in Animal Models

In horses, Naproxen Sodium has been used at a dosage of 5–10 mg/kg, once to twice daily . The effects of the product vary with different dosages in animal models .

Metabolic Pathways

Naproxen Sodium is a minor substrate of CYP1A2 and CYP2C9. It is extensively metabolized in the liver to 6-O-desmethylnaproxen, and both the parent drug and the desmethyl metabolite undergo further metabolism to their respective acylglucuronide conjugated metabolites .

Transport and Distribution

After oral administration of Naproxen Sodium tablets, peak plasma levels are attained in 1 to 2 hours . Naproxen Sodium has a volume of distribution of 0.16 L/kg . At therapeutic levels, Naproxen Sodium is greater than 99% albumin-bound .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Naproxen-Natrium kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Veresterung von 2-(6-Methoxynaphthalen-2-yl)propansäure mit Methanol, gefolgt von Hydrolyse, um Naproxen zu erhalten . Die Natriumsalzform wird dann durch Neutralisierung von Naproxen mit Natriumhydroxid erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst typischerweise großtechnische Veresterungs- und Hydrolyseprozesse. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft zu Tabletten, Kapseln oder Suspensionen für die orale Verabreichung verarbeitet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Naproxen-Natrium unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Naproxen kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Naproxen kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Starke Nukleophile wie Natriummethanolat werden oft verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Metaboliten von Naproxen.

Reduktion: Reduzierte Formen von Naproxen.

Substitution: Substituierte Derivate von Naproxen.

Vergleich Mit ähnlichen Verbindungen

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Mefenamic Acid: Used for pain relief and has a similar mechanism of action.

Acetaminophen: While not an NSAID, it is often compared for its analgesic effects

Uniqueness of Naproxen Sodium:

Longer Half-Life: Naproxen Sodium has a longer half-life compared to Ibuprofen, allowing for less frequent dosing.

Rapid Absorption: The sodium salt form is absorbed more quickly than the base form, providing faster relief.

Lower Gastrointestinal Risk: Compared to some other NSAIDs, Naproxen Sodium has a relatively lower risk of gastrointestinal side effects.

Naproxen Sodium stands out due to its balance of efficacy, safety, and convenience, making it a preferred choice for many patients and healthcare providers.

Eigenschaften

IUPAC Name |

sodium;(2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16);/q;+1/p-1/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBRNDSHEYLDJV-FVGYRXGTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045576 | |

| Record name | Naproxen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26159-34-2 | |

| Record name | Naproxen sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproxen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (-)-2-(6-methoxy-2-naphthyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROXEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TN87S3A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

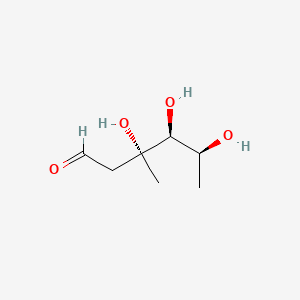

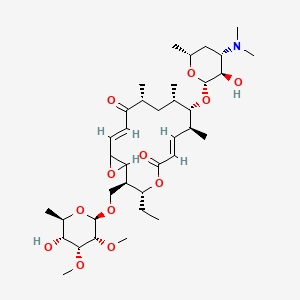

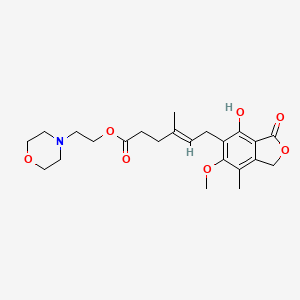

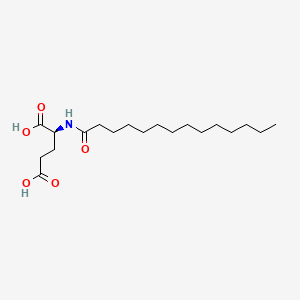

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1676873.png)

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid](/img/structure/B1676890.png)